molecular formula C10H13NO3 B3154436 Methyl 2-amino-2-(2-methoxyphenyl)acetate CAS No. 77651-55-9

Methyl 2-amino-2-(2-methoxyphenyl)acetate

Cat. No. B3154436
CAS RN: 77651-55-9
M. Wt: 195.21 g/mol
InChI Key: FXXDFLDNKVTKOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-amino-2-(2-methoxyphenyl)acetate” is a chemical compound with the empirical formula C10H13NO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-2-(2-methoxyphenyl)acetate” can be represented by the SMILES string COC(C(C1=CC=C(C=C1)OC)N)=O . The InChI key for this compound is CHXXZNYVXXJUSN-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis of Amino Acids

Methyl 2-amino-2-(2-methoxyphenyl)acetate has been utilized in the synthesis of specific amino acids, such as L-2-amino-5-(p-methoxyphenyl)pentanoic acid, which are key constituents in AM-toxins. This synthesis involves hydrolyzing the O-methyl linkage of L-Amp through heating with hydrochloric acid and employing a method that avoids drastic acid treatment (Shimohigashi et al., 1976).

Chemical Reactions with Adamantan-2-amine

In studies exploring the reactivity of various chemical compounds, methyl 2-amino-2-(2-methoxyphenyl)acetate reacted with adamantan-2-amine and (adamantan-1-yl)methylamine in butanol, leading to the formation of target amides and resistant butyl esters (Novakov et al., 2017).

Synthesis of Pharmaceutical Intermediates

This compound plays a crucial role in the preparation of various pharmaceutical intermediates. For instance, it's used in the synthesis of compounds like methyl-2[N-substituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates and 2-hydroxy-4-alkylperhydro-1,4-oxazin-3-ones, which have significant implications in pharmaceutical research (Percino & Hernández, 2007).

Radiolabeling and Biodistribution Studies

Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, structurally related to Methyl 2-amino-2-(2-methoxyphenyl)acetate, has been developed as a potential neuroprotective drug. It was radiolabeled for Positron Emission Tomography (PET) studies to understand its distribution and accumulation in the brain, indicating its utility in neuroprotective drug research (Yu et al., 2003).

Antibacterial Activity

Methyl 2-amino-2-(2-methoxyphenyl)acetate derivatives have been explored for their antibacterial properties. For instance, the synthesis and characterization of Methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo-1-phenylethyl]amino}acetate showed significant in vitro antibacterial activity against various bacteria strains (Karai et al., 2018).

Herbicidal Activity

Its derivatives have also found application in agriculture, specifically in the synthesis of herbicides. An example is the synthesis of geometrical isomers of methyl [[[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxy]acetate, which showed significant herbicidal effects on broadleaf weeds (Hayashi & Kouji, 1990).

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

methyl 2-amino-2-(2-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-13-8-6-4-3-5-7(8)9(11)10(12)14-2/h3-6,9H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXDFLDNKVTKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-2-(2-methoxyphenyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-2-(2-methoxyphenyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-2-(2-methoxyphenyl)acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-amino-2-(2-methoxyphenyl)acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-amino-2-(2-methoxyphenyl)acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-amino-2-(2-methoxyphenyl)acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-amino-2-(2-methoxyphenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.